Orthogonal Tri-Reactive Handle Count vs. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4)
The target compound provides three distinct reactive sites for sequential derivatization: C6-I undergoes Pd-catalyzed cross-coupling, C4-Cl undergoes SNAr, and C2-Cl can be displaced under differentiated conditions, all while the N7-Me group prevents N–H side reactions. In head-to-head comparison, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (the tofacitinib intermediate) lacks the C6-iodine cross-coupling handle entirely, limiting C–C bond-forming options at that position to zero [1]. This represents a reduction from 3 to 2 orthogonal reactive positions, which constrains the chemical space accessible in a 3-step diversification sequence from 1000 theoretical tri-substituted products (10 × 10 × 10) to 100 (10 × 10) when only two variable positions are available [2].
| Evidence Dimension | Number of orthogonal reactive handles for sequential derivatization |
|---|---|
| Target Compound Data | 3 orthogonal handles: C6-I (cross-coupling), C4-Cl (SNAr), C2-Cl (SNAr, differentiated); N7-Me protected |
| Comparator Or Baseline | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4): 2 orthogonal handles (C2-Cl, C4-Cl); C6-H is inert to cross-coupling; N7-H is unprotected |
| Quantified Difference | +1 cross-coupling handle (C6-I); +1 protecting group (N7-Me); 3 vs. 2 reactive positions |
| Conditions | Structural comparison based on substituent inventory; synthetic utility validated in EGFR inhibitor library construction using 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine as a key building block [3] |
Why This Matters
Procurement of a building block with three orthogonal reactive sites enables the synthesis of more structurally diverse compound libraries in fewer synthetic steps, directly impacting lead generation throughput in kinase inhibitor programs.
- [1] PubChem. (2024). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, CID 135565199. Structure lacks iodine at C6. View Source
- [2] PubChem. (2024). 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, CID 118997989. Chemical structure showing C2-Cl, C4-Cl, C6-I, N7-Me. View Source
- [3] Teksum, V. (2016). Investigation of Pyrrolo- and Furopyrimidines as EGFR-TK Inhibitors. 100 pyrrolopyrimidine structures synthesized from 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine via sequential C4 SNAr and C6 Suzuki coupling. View Source
